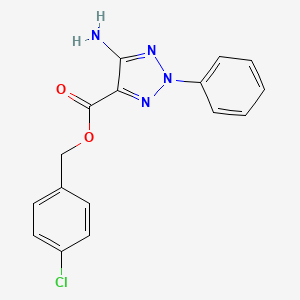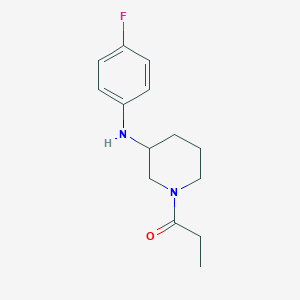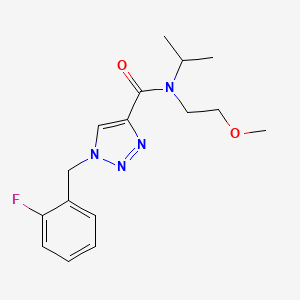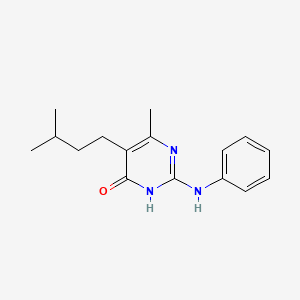
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In
作用机制
The mechanism of action of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have shown that this compound can bind to specific targets in cancer cells and inhibit their growth. It is believed that this compound works by interfering with the DNA replication process in cancer cells, leading to their death.
Biochemical and Physiological Effects
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of this compound.
未来方向
There are several future directions for the study of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One area of research that has shown promise is in the development of new cancer treatments. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use as an antimicrobial agent.
In conclusion, 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have anticancer and antimicrobial properties, as well as anti-inflammatory properties. While more research is needed to fully understand the mechanism of action of this compound, it shows promise as a potential treatment for a variety of diseases.
合成方法
The synthesis of 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. The second step involves the reaction of 4-chlorobenzyl azide with phenylacetylene to form 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole. The final step involves the reaction of 4-chlorobenzyl 5-phenyl-1H-1,2,3-triazole with ethyl chloroformate to form 4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
科学研究应用
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of research that has shown promise is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has shown activity against a variety of bacterial and fungal strains.
属性
IUPAC Name |
(4-chlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-8-6-11(7-9-12)10-23-16(22)14-15(18)20-21(19-14)13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTZPWJQFJACIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6088012.png)
![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)


![5-ethyl-2-[(4-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6088054.png)
![{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![3-nitrobenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6088081.png)